Product packaging for omega-Carboxy-N-acetyl-LTE4(Cat. No.:CAS No. 112066-58-7)

omega-Carboxy-N-acetyl-LTE4

Cat. No.: B046700
CAS No.: 112066-58-7
M. Wt: 511.6 g/mol
InChI Key: CDLXVLKWNIXANF-KNJAQYGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

omega-Carboxy-N-acetyl-LTE4 is a central intermediate metabolite in the catabolic pathway of cysteinyl leukotrienes (cysLTs), a class of potent inflammatory mediators derived from arachidonic acid. Its formation and subsequent degradation are critical for terminating the biological activity of these signaling molecules. Research indicates that the hepatic metabolism of parent leukotrienes like LTC4 proceeds through a well-defined sequence involving conversions to LTD4 and LTE4, followed by N-acetylation to form N-acetyl-LTE4. The key step leading to this compound is the omega-oxidation of this metabolite, which then primes it for further breakdown. The primary research value of this compound lies in its role as a precursor for beta-oxidation, the major pathway for the definitive inactivation and elimination of sulfidopeptide leukotrienes. Studies using isolated rat hepatocytes and purified subcellular fractions have demonstrated that this compound undergoes beta-oxidation specifically within peroxisomes . This metabolic compartmentalization is distinct, as omega-carboxy-LTB4 is degraded in both peroxisomes and mitochondria, whereas beta-oxidation of this compound occurs exclusively in peroxisomes . This makes it a vital compound for studying peroxisome-specific metabolic processes and the function of the peroxisomal beta-oxidation enzyme system. Consequently, this metabolite is essential for researchers investigating: Leukotriene Inactivation Pathways: As a defined metabolic intermediate, it enables the detailed mapping of the enzymatic steps involved in the termination of cysLT signaling. Peroxisomal Function and Disorders: It serves as a specific substrate for assessing peroxisomal beta-oxidation capacity. Research using peroxisome proliferators like clofibrate has shown increased formation and excretion of beta-oxidized products from N-acetyl-LTE4, highlighting its utility in studying peroxisomal proliferation and function . Hepatobiliary Transport and Excretion: The metabolite and its further catabolites are predominantly excreted into bile . It is therefore relevant for studies on hepatic anion transport systems and cholestatic liver injuries. Pharmacology of Anti-inflammatory Drugs: The immunosuppressive drug cyclosporine causes a dose-dependent inhibition of hepatobiliary cysteinyl leukotriene excretion, likely by interfering with their sinusoidal uptake . Investigating the handling of this compound can provide insights into the mechanisms and off-target effects of such pharmaceuticals. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H37NO8S B046700 omega-Carboxy-N-acetyl-LTE4 CAS No. 112066-58-7

Properties

CAS No.

112066-58-7

Molecular Formula

C25H37NO8S

Molecular Weight

511.6 g/mol

IUPAC Name

(6Z,9Z,11E,13E,15R,16S)-15-(2-acetamido-2-carboxyethyl)sulfanyl-16-hydroxyicosa-6,9,11,13-tetraenedioic acid

InChI

InChI=1S/C25H37NO8S/c1-19(27)26-20(25(33)34)18-35-22(21(28)14-13-17-24(31)32)15-11-9-7-5-3-2-4-6-8-10-12-16-23(29)30/h3-7,9,11,15,20-22,28H,2,8,10,12-14,16-18H2,1H3,(H,26,27)(H,29,30)(H,31,32)(H,33,34)/b5-3-,6-4-,9-7+,15-11+/t20?,21-,22+/m0/s1

InChI Key

CDLXVLKWNIXANF-KNJAQYGHSA-N

SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Isomeric SMILES

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Synonyms

20-carboxy-N-acetylleukotriene E4
20-COOH-N-Ac-LTE4
omega-carboxy-N-acetylleukotriene E4

Origin of Product

United States

Biochemical Pathways of Omega Carboxy N Acetyl Lte4 Biosynthesis

Precursor Lipid Metabolism: From Arachidonic Acid to Leukotriene E4

The journey to omega-Carboxy-N-acetyl-LTE4 commences with the metabolism of arachidonic acid, a polyunsaturated fatty acid, into the cysteinyl leukotriene, Leukotriene E4 (LTE4). nih.govontosight.ai This initial phase is characterized by a cascade of enzymatic reactions that are tightly regulated within inflammatory cells.

Initiation by 5-Lipoxygenase Pathway

The synthesis of leukotrienes is set in motion by the 5-lipoxygenase (5-LO) pathway. nih.govoup.com This pathway is predominantly active in leukocytes, such as neutrophils, eosinophils, mast cells, and monocytes. oup.commdpi.com Upon cellular activation, arachidonic acid is released from membrane phospholipids (B1166683) by phospholipase A2. wikipedia.org The free arachidonic acid is then presented to 5-lipoxygenase by the 5-lipoxygenase-activating protein (FLAP). nih.govoup.com 5-LO, in a two-step reaction, incorporates molecular oxygen into the arachidonic acid backbone, first forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and subsequently converting it into the unstable epoxide, Leukotriene A4 (LTA4). wikipedia.orgwikipedia.org

Sequential Conversion through Leukotriene A4 (LTA4), Leukotriene C4 (LTC4), and Leukotriene D4 (LTD4)

LTA4 serves as a critical branching point in the leukotriene biosynthetic pathway. wikipedia.orgcreative-proteomics.com It can be converted into either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes. The formation of cysteinyl leukotrienes begins with the conjugation of LTA4 with glutathione (B108866), a reaction catalyzed by LTC4 synthase to produce Leukotriene C4 (LTC4). ontosight.aiontosight.ai LTC4 is then transported out of the cell and is sequentially metabolized in the extracellular space. pharmgkb.org First, the glutamic acid residue is cleaved by a gamma-glutamyltransferase to yield Leukotriene D4 (LTD4). pharmgkb.orgnih.gov Subsequently, a dipeptidase removes the glycine (B1666218) residue from LTD4 to form Leukotriene E4 (LTE4). pharmgkb.orgnih.gov

N-Acetylation of Leukotriene E4 to N-acetyl-LTE4

A significant metabolic fate of LTE4 involves its conversion to N-acetyl-LTE4 through an N-acetylation reaction. nih.govebi.ac.ukontosight.ai This step represents a key modification in the leukotriene metabolic cascade.

Enzymatic Basis of N-acetyltransferase Activity

The N-acetylation of LTE4 is catalyzed by a microsomal enzyme known as cysteinyl-S-conjugate N-acetyltransferase, with NAT8 being identified as the specific enzyme responsible. researchgate.netresearchgate.net This enzyme facilitates the transfer of an acetyl group from acetyl-coenzyme A to the cysteine amino group of LTE4. nih.govebi.ac.uk This enzymatic activity is predominantly found in the liver and kidney. researchgate.netpsu.edu

Species-Specific Differences in N-acetylation Prevalence

The extent of N-acetylation of LTE4 exhibits notable differences across species. In rats, N-acetylation is a major metabolic pathway for LTE4, with N-acetyl-LTE4 being a primary metabolite found in bile. ebi.ac.uknih.gov In contrast, while N-acetyl-LTE4 is also detected in humans, it is considered a less prominent metabolic pathway compared to omega-oxidation. poliklinika-harni.hr

Terminal omega-Oxidation of N-acetyl-LTE4

The final step in the formation of the titular compound is the omega-oxidation of N-acetyl-LTE4. nih.govportlandpress.com This process involves the oxidation of the terminal methyl end of the fatty acid chain.

The omega-oxidation of N-acetyl-LTE4 is a critical inactivation and degradation pathway for leukotrienes. nih.gov This process is initiated by the hydroxylation of the omega-carbon, a reaction catalyzed by a cytochrome P450 enzyme, to form 20-hydroxy-N-acetyl-LTE4. ebi.ac.uknih.gov This is followed by the oxidation of the newly formed hydroxyl group to a carboxylic acid, resulting in the final product, this compound. nih.govnih.gov This terminal metabolite is then subject to further degradation through beta-oxidation from the omega-end. nih.govnih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme Precursor Product Cellular Location
5-Lipoxygenase (5-LO) Arachidonic Acid Leukotriene A4 (LTA4) Cytosol, translocates to nuclear envelope
LTC4 Synthase Leukotriene A4 (LTA4) Leukotriene C4 (LTC4) Nuclear envelope
Gamma-Glutamyltransferase Leukotriene C4 (LTC4) Leukotriene D4 (LTD4) Extracellular
Dipeptidase Leukotriene D4 (LTD4) Leukotriene E4 (LTE4) Extracellular
Cysteinyl-S-conjugate N-acetyltransferase (NAT8) Leukotriene E4 (LTE4) N-acetyl-LTE4 Endoplasmic Reticulum (Liver, Kidney)
Cytochrome P450 (omega-hydroxylase) N-acetyl-LTE4 20-hydroxy-N-acetyl-LTE4 Microsomes (Liver)
omega-hydroxy-leukotriene Dehydrogenase 20-hydroxy-N-acetyl-LTE4 This compound Cytosol (Liver)

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
omega-Carboxy-N-acetyl-leukotriene E4 This compound
Arachidonic Acid AA
Leukotriene A4 LTA4
Leukotriene B4 LTB4
Leukotriene C4 LTC4
Leukotriene D4 LTD4
Leukotriene E4 LTE4
N-acetyl-leukotriene E4 N-acetyl-LTE4
5-hydroperoxyeicosatetraenoic acid 5-HPETE
20-hydroxy-N-acetyl-leukotriene E4
Glutathione

Initial Hydroxylation at the omega-Position (e.g., specific Cytochrome P450 isoforms)

The first and rate-limiting step in the formation of ω-carboxy-N-acetyl-LTE4 is the hydroxylation of the terminal methyl group (C-20) of N-acetyl-LTE4. This reaction is catalyzed by a specific group of enzymes known as cytochrome P450 (CYP) omega-hydroxylases. wikipedia.orgnih.gov These enzymes are monooxygenases that introduce a hydroxyl group onto the terminal carbon of fatty acids and their derivatives. wikipedia.org

Research has identified that this omega-hydroxylation of N-acetyl-LTE4 occurs in liver microsomes. nih.gov The product of this reaction is 20-hydroxy-N-acetyl-LTE4, which has been structurally identified as 5,20-dihydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9-trans-11,14-cis-eicosatetraenoic acid. nih.gov

Members of the cytochrome P450 family, specifically the CYP4F subfamily, are primarily responsible for the omega-hydroxylation of leukotrienes. nih.govontosight.ai Enzymes such as CYP4F2 and CYP4F3 are recognized for their role in metabolizing and inactivating pro-inflammatory eicosanoids like leukotriene B4 (LTB4) through this same omega-oxidation process. ontosight.aiwikipedia.orgresearchgate.net While much of the specific research has focused on LTB4, the mechanism is analogous for cysteinyl leukotrienes. nih.govnih.gov CYP4F3A, for instance, is the major enzyme carrying out these omega-oxidations in leukocytes. wikipedia.org The activity of these enzymes is crucial for regulating inflammatory responses by degrading potent lipid mediators. ontosight.airesearchgate.net

Table 1: Key Enzymes and Substrates in the Initial Hydroxylation Step
Enzyme FamilySpecific Isoform ExampleSubstrateProductCellular LocationReference
Cytochrome P450CYP4F Subfamily (e.g., CYP4F2, CYP4F3)N-acetyl-leukotriene E420-hydroxy-N-acetyl-LTE4Endoplasmic Reticulum (Microsomes) nih.govontosight.aiwikipedia.org
Cytochrome P450CYP4F3ALeukotriene B4 (analogous substrate)20-hydroxy-Leukotriene B4Leukocytes wikipedia.org

Subsequent Oxidation to this compound

Following the initial hydroxylation, the newly formed 20-hydroxy-N-acetyl-LTE4 undergoes further oxidation. In this second step, the terminal hydroxyl group is oxidized to a carboxylic acid, yielding the final product, ω-carboxy-N-acetyl-LTE4. This conversion is a critical part of the pathway that facilitates the further degradation and elimination of the leukotriene metabolite.

This oxidative reaction has been shown to occur in the liver cytosol. nih.gov The degradation of omega-carboxylated leukotrienes, including ω-carboxy-N-acetyl-LTE4, proceeds via beta-oxidation from the omega-end, a process in which peroxisomes play a major role. nih.gov Studies using isolated rat liver peroxisomes have demonstrated their capacity to degrade ω-carboxy-N-acetyl-LTE4. nih.gov This indicates that after the initial microsomal hydroxylation and cytosolic oxidation, the final catabolism is handled by peroxisomal pathways. nih.gov The entire omega-oxidation pathway effectively inactivates the biological activity of the parent leukotrienes. nih.gov

Table 2: Subsequent Oxidation Step Details
SubstrateProductCellular Location of OxidationSubsequent Degradation LocationReference
20-hydroxy-N-acetyl-LTE4This compoundLiver CytosolPeroxisomes nih.govnih.gov

Metabolic Inactivation and Degradation of Omega Carboxy N Acetyl Lte4

Chain Shortening via Beta-Oxidation from the omega-End

The degradation of omega-carboxy-N-acetyl-LTE4 is primarily achieved through a stepwise process of beta-oxidation, which systematically shortens the fatty acid backbone from the omega-terminus. nih.govscispace.com This pathway is responsible for the generation of several key metabolites.

Formation of omega-Carboxy-Dinor Metabolites (e.g., 18-carboxydinor-N-acetyl-LTE4)

Following the initial omega-oxidation of N-acetyl-LTE4 to form this compound, the first cycle of beta-oxidation removes a two-carbon unit, resulting in the formation of 18-carboxydinor-N-acetyl-LTE4. researchgate.netistanbul.edu.tr This metabolite has been identified in various biological systems, including in incubations of leukotriene E4 (LTE4) with isolated rat hepatocytes. researchgate.net The formation of this dinor derivative is a crucial step in the sequential degradation of the parent compound. nih.gov

Formation of omega-Carboxy-Tetranor Metabolites (e.g., 16-carboxytetranordihydro-N-acetyl-LTE4, 16-carboxytetranor-delta 13-N-acetyl-LTE4)

A subsequent round of beta-oxidation leads to the formation of omega-carboxy-tetranor metabolites. nih.gov One such metabolite is 16-carboxytetranordihydro-N-acetyl-LTE4, which is characterized by the reduction of a double bond in addition to the chain shortening. researchgate.net Another identified tetranor metabolite is 16-carboxytetranor-delta 13-N-acetyl-LTE4. researchgate.netnih.gov The presence of these metabolites has been confirmed in studies involving both in vivo and in vitro systems, highlighting the importance of this degradation pathway. researchgate.netnih.gov

Formation of omega-Carboxy-Hexanor Metabolites (e.g., 14-carboxyhexanor-N-acetyl-LTE4, omega-carboxy-hexanor-N-acetyl-LTE3)

Further beta-oxidation cycles result in even shorter metabolites, such as the omega-carboxy-hexanor derivatives. nih.gov 14-carboxyhexanor-N-acetyl-LTE4 has been identified as a product of this extensive degradation process. researchgate.net Additionally, omega-carboxy-hexanor-N-acetyl-LTE3 has been detected, indicating that modifications to the double bond structure can occur during the metabolic cascade. nih.gov The formation of these highly polar metabolites facilitates their elimination from the body. nih.govnih.gov

Precursor CompoundKey Metabolites
This compound18-carboxydinor-N-acetyl-LTE4
16-carboxytetranordihydro-N-acetyl-LTE4
16-carboxytetranor-delta 13-N-acetyl-LTE4
14-carboxyhexanor-N-acetyl-LTE4
omega-carboxy-hexanor-N-acetyl-LTE3

Role of 2,4-Dienoyl-CoA Reductase in Unsaturated Metabolite Formation

The metabolism of unsaturated fatty acids, such as the leukotrienes, often requires auxiliary enzymes to handle the double bonds that are not substrates for the core beta-oxidation enzymes. wikipedia.org 2,4-Dienoyl-CoA reductase is one such enzyme that plays a crucial role in the degradation of polyunsaturated fatty acids. wikipedia.orgnih.gov This enzyme catalyzes the reduction of conjugated double bonds, a necessary step for the continuation of the beta-oxidation spiral. wikipedia.org In the context of leukotriene metabolism, the action of 2,4-dienoyl-CoA reductase is implicated in the formation of certain metabolites where double bond reduction has occurred, such as 16-carboxytetranordihydro-N-acetyl-LTE4. researchgate.net

Subcellular Localization of Degradation Pathways

The enzymatic processes responsible for the degradation of this compound are compartmentalized within specific subcellular organelles, ensuring efficient and regulated metabolic processing.

Identification of Peroxisomal Beta-Oxidation System Enzymes Involved

The degradation of ω-carboxy-N-acetyl-LTE4 is predominantly carried out through a process known as beta-oxidation, which occurs within specialized organelles called peroxisomes. nih.gov This pathway involves the sequential shortening of the fatty acid-like side chain of the molecule. nih.gov The beta-oxidation of ω-carboxy-N-acetyl-LTE4 within peroxisomes is exclusively observed when in the presence of lipid-depleted microsomes, which likely provide the necessary acyl-CoA synthetase activity. nih.govnih.govresearchgate.net

Key enzymatic players in the peroxisomal beta-oxidation of leukotrienes have been identified through direct photoaffinity labeling. nih.gov These studies have pinpointed the bifunctional protein and 3-ketoacyl-CoA thiolase as the primary enzymes involved in this process. nih.govresearchgate.netresearchgate.net The bifunctional protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing two sequential steps in the beta-oxidation spiral. Following the action of the bifunctional protein, 3-ketoacyl-CoA thiolase carries out the final thiolytic cleavage, releasing a molecule of acetyl-CoA and a shortened leukotriene metabolite. mdpi.com

EnzymeFunction in Peroxisomal Beta-Oxidation of ω-Carboxy-N-acetyl-LTE4
Bifunctional Protein Catalyzes the hydration and dehydrogenation steps.
3-Ketoacyl-CoA Thiolase Executes the final thiolytic cleavage, shortening the acyl chain.

Comparative Analysis with Mitochondrial Contribution to Leukotriene Degradation

While both peroxisomes and mitochondria are cellular sites for beta-oxidation, their roles in the degradation of leukotrienes, and specifically cysteinyl leukotrienes, are distinct. nih.govnih.gov Mitochondria are the primary sites for the beta-oxidation of most fatty acids, a process tightly coupled to ATP production. nih.govwikipedia.org In contrast, peroxisomal beta-oxidation is not directly linked to energy synthesis and is crucial for the breakdown of substrates that are poor substrates for mitochondrial enzymes, including very long-chain fatty acids, certain prostaglandins (B1171923), and leukotrienes. nih.govwikipedia.org

A significant finding is that the beta-oxidation of the cysteinyl leukotriene ω-carboxy-N-acetyl-LTE4 appears to be an exclusively peroxisomal process. nih.govresearchgate.net In contrast, the degradation of another leukotriene, ω-carboxy-LTB4, can occur in both peroxisomes and mitochondria. nih.govresearchgate.net This highlights a critical divergence in the metabolic pathways of different leukotriene species.

OrganelleRole in ω-Carboxy-N-acetyl-LTE4 DegradationRole in ω-carboxy-LTB4 Degradation
Peroxisomes Exclusive site of beta-oxidation. nih.govresearchgate.netSite of beta-oxidation. nih.govresearchgate.net
Mitochondria No significant contribution. nih.govresearchgate.netSite of beta-oxidation. nih.govresearchgate.net

Regulation and Modulation of Degradation Pathways

The efficiency of ω-carboxy-N-acetyl-LTE4 degradation is not static but is subject to regulation by various endogenous and exogenous factors. This modulation can occur at different stages of the metabolic pathway, from the initial omega-oxidation to the subsequent beta-oxidation.

Influence of Peroxisome Proliferators (e.g., Clofibrate) on Beta-Oxidation Rates

Peroxisome proliferators, such as the drug clofibrate (B1669205), are compounds that induce an increase in the number and size of peroxisomes, particularly in the liver. mdpi.com This proliferation is accompanied by a significant induction of the enzymes involved in the peroxisomal beta-oxidation pathway. mdpi.comahajournals.org

Studies have demonstrated that treatment with clofibrate leads to a marked increase in the formation of beta-oxidized catabolites of N-acetyl-LTE4. nih.gov In vivo experiments in rats treated with clofibrate showed a substantial increase in the biliary excretion of highly polar metabolites of N-acetyl-LTE4, which are products of extensive beta-oxidation. nih.gov Similarly, hepatocytes isolated from clofibrate-treated rats exhibited an increased capacity to produce beta-oxidation products from ω-carboxy-N-acetyl-LTE4. nih.gov This demonstrates that the rate of leukotriene degradation via the peroxisomal pathway is directly influenced by the activity of peroxisome proliferator-activated receptor alpha (PPARα), the nuclear receptor that mediates the effects of these compounds. oncotarget.com

Inhibition of omega-Oxidation by Xenobiotics and Endogenous Compounds

Ethanol (B145695): Ethanol consumption has been shown to inhibit the omega-oxidation of leukotrienes both in vivo and in vitro. nih.govresearchgate.net Specifically, ethanol inhibits the oxidation of ω-hydroxy-N-acetyl-LTE4 to ω-carboxy-N-acetyl-LTE4. nih.gov This inhibition leads to an accumulation of the precursor, ω-hydroxy-N-acetyl-LTE4, and N-acetyl-LTE4 itself. nih.govresearchgate.net The mechanism of inhibition is thought to involve both direct interference with the enzymes of omega-oxidation and an increase in the NADH/NAD+ ratio caused by ethanol metabolism. nih.gov

Omega-Trifluoro Analogs of Leukotrienes: Synthetic analogs of leukotrienes, such as ω-trifluoro-LTE4, have been developed as inhibitors of leukotriene degradation. nih.gov These compounds competitively inhibit the omega-hydroxylation of leukotrienes in liver microsomes. nih.gov Furthermore, they also inhibit the subsequent conversion of ω-hydroxylated leukotrienes to their ω-carboxy counterparts in the liver cytosol. nih.gov By blocking the omega-oxidation pathway, these analogs can effectively slow down the inactivation of leukotrienes. nih.gov

Impact of Liver and Kidney Function on Metabolic Clearance

The liver and kidneys are the primary organs responsible for the metabolic clearance and excretion of leukotrienes and their metabolites. scispace.commedicineslearningportal.org

Liver: The liver is a major site for the uptake, metabolism, and biliary excretion of leukotrienes. scispace.com It plays a central role in the omega-oxidation of these compounds. nih.gov Therefore, liver function is critical for the efficient clearance of leukotrienes from the circulation. Any impairment in liver function can lead to reduced metabolic inactivation and potentially prolonged inflammatory responses.

Kidney: The kidneys also contribute significantly to the metabolism and excretion of cysteinyl leukotrienes. researchgate.net The isolated perfused rat kidney has been shown to metabolize cysteinyl leukotrienes, ultimately forming N-acetyl-LTE4. researchgate.net Infusion of LTC4 into the renal artery results in its rapid and complete metabolism to various products, including LTE4 and its omega-oxidized metabolites. researchgate.net Thus, renal function is essential for the final elimination of these compounds and their byproducts from the body. nih.gov

Biological Activities and Putative Receptor Interactions of Omega Carboxy N Acetyl Lte4

Comparative Analysis of Biological Potency with Parent Leukotrienes

Research into the biological effects of ω-carboxy-N-acetyl-LTE4, also known as 20-COOH-N-AcLTE4, has revealed significant differences in potency when compared to its parent cysteinyl leukotrienes, such as leukotriene D4 (LTD4) and leukotriene E4 (LTE4). In vitro studies on airway smooth muscle tissues provide a clear indication of its relative biological activity.

In comparative assays using superfused strips of guinea-pig trachea (GPT), guinea-pig lung parenchyma (GPP), and human bronchus (HBr), ω-carboxy-N-acetyl-LTE4 was found to be inactive at concentrations ranging from 0.3 to 30 nmol nih.gov. This is in stark contrast to its precursors. For instance, N-acetyl-LTE4, while being approximately 100 times less active than LTD4 in GPT, still induced dose-related contractions nih.gov. In the guinea-pig lung parenchyma, N-acetyl-LTE4 was found to be equiactive with LTE4 nih.gov.

The complete lack of contractile activity of ω-carboxy-N-acetyl-LTE4 in these airway tissues suggests that the omega-oxidation and subsequent carboxylation of N-acetyl-LTE4 represent a metabolic inactivation pathway. While the conversion of LTD4 to LTE4 and N-acetyl-LTE4 is considered a detoxification rather than a complete inactivation, as these metabolites retain considerable biological activity, the further metabolism to ω-carboxy-N-acetyl-LTE4 appears to result in a definitive inactivation of the leukotriene's contractile effects in airways nih.gov.

Table 1: Comparative Potency of ω-Carboxy-N-acetyl-LTE4 and Parent Leukotrienes in Airway Tissues

Compound Tissue Concentration Range (nmol) Observed Activity Source
ω-Carboxy-N-acetyl-LTE4 GPT, GPP, HBr 0.3 - 30 Inactive nih.gov
N-acetyl-LTE4 GPT 0.1 - 10 Contractile nih.gov
N-acetyl-LTE4 GPP 0.01 - 3 Contractile nih.gov
Leukotriene E4 (LTE4) GPP 0.01 - 1 Contractile nih.gov
Leukotriene D4 (LTD4) GPT 0.003 - 0.1 Potent Contraction nih.gov

Mechanisms of Biological Influence

The biological influence of a compound is determined by its interactions with cellular receptors and its subsequent modulation of cellular responses.

Interaction with Specific G-Protein Coupled Receptors

Currently, there is no specific information available from the provided search results detailing the interaction of ω-carboxy-N-acetyl-LTE4 with specific G-protein coupled receptors (GPCRs). The parent cysteinyl leukotrienes are known to act via specific GPCRs, such as CysLT1 and CysLT2, but the binding affinity and agonist or antagonist activity of ω-carboxy-N-acetyl-LTE4 at these receptors have not been elucidated in the available literature.

Modulation of Cellular Responses in Specific Cell Types (e.g., smooth muscle cells, eosinophils, mast cells)

Smooth Muscle Cells: As detailed in the comparative analysis, ω-carboxy-N-acetyl-LTE4 was demonstrated to be inactive in inducing contractions in smooth muscle preparations from guinea-pig trachea, guinea-pig lung parenchyma, and human bronchus nih.gov. This indicates that, at the concentrations tested, it does not modulate the contractile response of these airway smooth muscle cells.

Eosinophils and Mast Cells: There is no information available from the provided search results regarding the specific effects or modulation of cellular responses of ω-carboxy-N-acetyl-LTE4 on eosinophils or mast cells.

Contribution to Overall Inflammatory Response Pathways

Based on the available data, the primary contribution of ω-carboxy-N-acetyl-LTE4 to inflammatory response pathways appears to be as an inactive end-product. The process of omega-oxidation of LTE4 and N-acetyl-LTE4 leads to inactivation, suggesting this metabolic step is a mechanism for terminating the pro-inflammatory, bronchoconstrictive signals carried by its parent compounds nih.gov.

Role in Intercellular Signaling and Communication Networks

There is currently no information available from the provided search results to define a specific role for ω-carboxy-N-acetyl-LTE4 in intercellular signaling and communication networks. Its biological inactivity in the systems tested suggests it is unlikely to function as a significant signaling molecule in the same manner as its precursors nih.gov.

Advanced Analytical Methodologies for Omega Carboxy N Acetyl Lte4 Research

Specimen Collection and Pre-analytical Processing from Biological Fluids (e.g., urine, bile, plasma)

The accurate measurement of omega-Carboxy-N-acetyl-LTE4 begins with meticulous specimen collection and pre-analytical processing to ensure the integrity of the analyte. Urine is a preferred and non-invasive biological fluid for monitoring the systemic production of eicosanoid metabolites, as it provides an integrated measure of their levels over time. nih.govdoaj.org Eicosanoids like leukotrienes are typically present at very low concentrations in biological fluids and are susceptible to degradation, making standardized collection and immediate processing critical. nih.gov

For urine samples, collection is often performed over a 24-hour period to account for diurnal variations in excretion. Upon collection, samples should be immediately cooled and protected from light. To prevent potential degradation, preservatives may be added, and the pH is often adjusted. It is crucial to centrifuge the samples to remove any particulate matter and then store them at -80°C until analysis to maintain stability. doaj.org

Plasma and bile also serve as important matrices for studying leukotriene metabolism. When collecting blood, the choice of anticoagulant can be important, and plasma should be separated from blood cells promptly by centrifugation at low temperatures. Similar to urine, plasma and bile samples must be stored at ultra-low temperatures to prevent enzymatic or oxidative degradation of the target analyte.

Pre-analytical processing for this compound typically involves an extraction step to isolate it from interfering substances in the biological matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency and speed. nih.gov The presence of two carboxyl groups makes this compound more polar than its precursor, N-acetyl-LTE4, which influences the choice of SPE sorbents and elution solvents.

Chromatographic Separation Techniques for Metabolite Isolation and Purification

Chromatographic techniques are essential for isolating and purifying this compound from other closely related metabolites prior to analysis. The choice of technique is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for the separation of leukotrienes and their metabolites. scispace.com In RP-HPLC, a non-polar stationary phase, typically C18, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

For this compound, the presence of an additional carboxyl group at the omega-end increases its polarity compared to other leukotriene metabolites. This results in a shorter retention time on a C18 column when using standard mobile phases. A typical mobile phase for leukotriene analysis consists of a mixture of methanol (B129727) or acetonitrile, water, and an acid like acetic or formic acid to control the pH and ensure the carboxyl groups are protonated. scispace.comsielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of a wide range of eicosanoid metabolites in a single run. scispace.com

Table 1: Illustrative RP-HPLC Parameters for Leukotriene Metabolite Analysis

ParameterCondition
ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase AWater/Acetic Acid (pH 5.5 with ammonium (B1175870) hydroxide)
Mobile Phase BTetrahydrofuran/Methanol
Flow Rate0.9 ml/min
DetectionUV at 280 nm

Normal Phase-Solid Phase Extraction

Normal Phase-Solid Phase Extraction (NP-SPE) can be used as a sample clean-up and fractionation step prior to RP-HPLC. In NP-SPE, a polar stationary phase (like silica) is used with a non-polar mobile phase. nih.gov This technique separates compounds based on their polarity. This compound, being a polar compound due to its hydroxyl and two carboxyl groups, would be strongly retained on a normal-phase sorbent. Elution is typically achieved by using a more polar solvent. This method is effective for separating different classes of lipids and can help in reducing matrix effects before subsequent analysis. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a less common but still viable technique for the separation of lipids, including dicarboxylic acids. researchgate.netnih.gov For the analysis of this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically consist of a mixture of a non-polar solvent like benzene (B151609) and a polar solvent such as acetic acid and water. nih.gov The separation is based on the differential adsorption of the analytes to the silica gel. After development, the spots can be visualized using a suitable reagent, such as bromocresol green, which reveals acidic compounds as yellow spots on a blue background. nih.gov While not as quantitative or high-resolution as HPLC, TLC can be a useful tool for preliminary analysis or for monitoring reaction progress.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of eicosanoid metabolites due to its high sensitivity and specificity. nih.gov

The structural elucidation of this compound relies on determining its molecular weight and fragmentation pattern. High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic spectrum of product ions. This fragmentation pattern provides detailed structural information, allowing for the confirmation of the presence of the N-acetylcysteine moiety and the dicarboxylic acid structure. The fragmentation of the fatty acid backbone can help to confirm the positions of functional groups.

For quantification, a stable isotope-labeled internal standard of this compound would ideally be used. This allows for the correction of any analyte loss during sample preparation and analysis, leading to highly accurate and precise measurements.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of eicosanoids in biological samples. nih.govnih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow for this compound, the sample is first subjected to RP-HPLC separation as described above. The eluent from the HPLC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of acidic compounds like leukotrienes.

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored. This highly selective detection method minimizes interferences from the complex biological matrix, allowing for reliable quantification even at very low concentrations. nih.gov

Table 2: Key Compound Names

Abbreviation/Common NameFull Chemical Name
This compound(5S,6R)-5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9-trans-11,14-cis-eicosatetraen-1,20-dioic acid
N-acetyl-LTE4N-acetylleukotriene E4
LTE4Leukotriene E4
LTD4Leukotriene D4
LTC4Leukotriene C4
LTB4Leukotriene B4
20-COOH-LTE420-carboxy-leukotriene E4
20-COOH-N-AcLTE420-carboxy-N-acetyl-leukotriene E4

Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (GC/MS)

Negative Ion Chemical Ionization Gas Chromatography-Mass Spectrometry (NICI-GC/MS) stands as a powerful and highly sensitive technique for the analysis of specific biomarkers, including metabolites of halogenated olefins like N-acetyl-S-(trichlorovinyl)-L-cysteine (N-ac-TCVC), a mercapturic acid structurally related to leukotriene metabolites. nih.gov This method is particularly advantageous for compounds that can be derivatized to contain electrophilic groups, which enhances their ability to capture electrons and form negative ions. nih.gov

In the study of leukotriene E4 (LTE4) metabolism, NICI-GC/MS has been instrumental in the structural characterization of urinary metabolites. nih.govnih.gov The process typically involves derivatization to increase the volatility of the analyte; for instance, carboxyl groups are often converted to their methyl esters. nih.gov This allows the compound to traverse the gas chromatography column for separation before entering the mass spectrometer.

The NICI process is a soft ionization technique that generates abundant anions, often corresponding to the molecular ion or a fragment with a minimal loss, leading to high sensitivity. nih.gov For the analysis of the perchloroethene metabolite N-ac-TCVC, researchers achieved a detection limit of 10 femtomoles per injected solution by using a stable isotope internal standard, demonstrating the quantitative power of this approach. nih.gov This level of sensitivity is crucial for detecting the low concentrations of this compound and related compounds found in biological fluids.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for analyzing non-volatile and thermally unstable biomolecules. taylorfrancis.com Historically, it has been a key method for the structural elucidation of complex biological compounds, including peptides and glycoconjugates, by providing crucial molecular weight information. nih.govresearchgate.net

In the context of leukotriene research, FAB-MS was utilized to characterize a series of LTE4 metabolites produced by isolated rat hepatocytes. nih.gov After extensive purification of the metabolites through methods like thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC), FAB-MS was employed to confirm their structures. nih.gov This analysis was critical in identifying omega-oxidation products such as 20-carboxy-N-acetyl-LTE4 and subsequent beta-oxidation products like 18-carboxydinor-N-acetyl-LTE4. nih.gov The technique's ability to ionize intact molecules allowed for the direct determination of their molecular weights, providing essential data for structural assignment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS), typically coupled with liquid chromatography (LC-MS/MS), has become the standard and method of choice for the quantification of eicosanoids, including leukotrienes and their metabolites, in biological samples. nih.govresearchgate.net This approach offers high sensitivity and specificity and overcomes many of the limitations of older methods, such as the need for extensive derivatization required for GC-MS. nih.govnih.gov

For acidic lipids like this compound, analysis is performed in the negative ionization mode, where deprotonated molecules are generated and serve as the precursor ions for tandem mass spectrometry (MS/MS). nih.govcreative-proteomics.com The use of Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) enhances detection sensitivity by 20 to 50 times compared to conventional methods, allowing for quantification at very low levels. creative-proteomics.com Modern LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) as low as 5 pg/mL for most leukotrienes. creative-proteomics.com The high specificity of LC-MS/MS allows for the simultaneous analysis of more than 30 different eicosanoids and their metabolites in a single, short run. nih.gov

Table 1: Typical LC-MS/MS Parameters for Eicosanoid Analysis nih.gov
ParameterSetting/Value
Ionization ModeNegative Ion Electrospray (ESI)
Ion Spray Voltage-4000 V
Source Temperature500°C
Analysis ModeSelected Reaction Monitoring (SRM)
Limit of Quantification0.2 to 3 ng/mL
LC Run Time~25 minutes

Application of UV Spectroscopy for Conjugated Diene Analysis

Ultraviolet (UV) spectroscopy is a valuable tool in the study of leukotrienes due to the presence of conjugated double bond systems within their structures, which act as chromophores. researchgate.netlibretexts.org Molecules containing conjugated dienes, trienes, or tetraenes absorb UV light at specific wavelengths, and the wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. libretexts.orgscribd.com As the length of the conjugated system increases, the energy gap for π-π* electronic transitions narrows, resulting in the absorption of light at longer wavelengths. libretexts.org

This principle was applied in the characterization of LTE4 metabolites. nih.govnih.gov During the purification process using reverse-phase high-performance liquid chromatography (RP-HPLC), fractions were monitored by UV absorbance to identify potential metabolites. nih.govnih.gov The UV spectra provided key structural information; for example, the spectrum of one metabolite, 16-carboxytetranor-Δ13-N-acetyl-LTE4, indicated the presence of a conjugated tetraene. nih.gov This characteristic UV profile is a distinguishing feature that aids in the initial identification of metabolites before they are subjected to more definitive structural analysis by mass spectrometry. researchgate.net

Table 2: Relationship Between Conjugation and UV Absorption Wavelength (λmax) libretexts.orgscribd.com
Conjugated SystemExample CompoundApproximate λmax (nm)
Isolated Diene1,4-Pentadiene~178
Conjugated Diene1,3-Butadiene~217
Conjugated Triene1,3,5-Hexatriene~258

Utilization of Radiolabeled Tracers in Metabolic Studies

The use of radiolabeled tracers has been a cornerstone of metabolic studies, allowing researchers to track the fate of a parent compound through complex biochemical pathways. In the investigation of LTE4 metabolism, various radiolabeled forms of the molecule have been employed to trace its conversion and elimination.

In a pivotal study on human subjects, radiolabeled LTE4, including [14,15-3H]LTE4, [35S]LTE4, and [14C]LTE4, was infused to monitor the production and urinary excretion of its metabolites. nih.gov The disappearance of radioactivity from the blood followed a two-phase process, with an initial rapid half-life of about 7 minutes. nih.gov By tracking the radiolabel through purification steps, researchers were able to isolate and identify the major urinary metabolites, which were found to be products of omega-oxidation followed by beta-oxidation from the methyl terminus of the molecule. nih.gov

Similarly, in vitro studies using isolated rat hepatocytes incubated with [3H]LTE4 allowed for a detailed examination of the hepatic metabolism of LTE4. nih.gov The retention of the radiolabel in various purified fractions was used to identify six distinct metabolites, including N-acetyl-LTE4, the initial omega-oxidation product 20-carboxy-N-acetyl-LTE4, and a series of subsequent beta-oxidation products. nih.gov These radiotracer studies were fundamental in elucidating the primary metabolic pathway for sulfidopeptide leukotrienes.

Table 3: Use of Radiolabeled Tracers in LTE4 Metabolic Research nih.govnih.gov
Radiolabeled TracerBiological SystemKey Finding
[3H]LTE4Isolated Rat HepatocytesIdentified omega- and beta-oxidation products, including 20-carboxy-N-acetyl-LTE4.
[14,15-3H]LTE4, [35S]LTE4, [14C]LTE4Normal Human Subjects (in vivo)Tracked urinary elimination and identified major metabolites resulting from omega/beta-oxidation.

Pathophysiological and Translational Relevance of Omega Carboxy N Acetyl Lte4

Biomarker Utility in Inflammatory and Allergic Conditions

The quantification of specific metabolites in biological fluids has become a cornerstone of clinical diagnostics and therapeutic monitoring. In the context of inflammatory and allergic diseases, metabolites of the leukotriene pathway serve as critical biomarkers. Among these, omega-Carboxy-N-acetyl-LTE4, a terminal metabolite of leukotriene E4 (LTE4), has garnered attention for its utility in assessing pathway activation and disease status.

The measurement of urinary this compound provides a non-invasive method to assess the systemic activation of the cysteinyl leukotriene (CysLT) pathway. CysLTs, including LTC4, LTD4, and LTE4, are potent pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a significant role in the pathophysiology of various inflammatory and allergic conditions, such as asthma and allergic rhinitis.

Following their biological actions, CysLTs undergo a series of metabolic conversions. LTE4, the most stable of the CysLTs, is further metabolized through omega-oxidation and subsequent beta-oxidation, primarily in the peroxisomes, leading to the formation of chain-shortened, dicarboxylic acid-containing metabolites that are excreted in the urine. The presence of this compound and other related metabolites in urine is a direct reflection of the in vivo production of CysLTs, making it a reliable indicator of leukotriene pathway activation.

Urinary levels of this compound can be correlated with the severity and activity of inflammatory diseases. Elevated excretion of this metabolite has been observed in conditions characterized by CysLT-driven inflammation. Consequently, monitoring its levels can offer valuable insights into the underlying inflammatory status of a patient.

Furthermore, the quantification of this compound serves as a valuable tool for evaluating the efficacy of therapeutic interventions that target the leukotriene pathway. For instance, drugs that inhibit the 5-lipoxygenase enzyme or block CysLT receptors are expected to reduce the production and biological effects of CysLTs. A corresponding decrease in the urinary excretion of this compound can provide objective evidence of target engagement and therapeutic response, aiding in dose optimization and patient management.

Genetic Disorders of Peroxisomal Biogenesis and Leukotriene Degradation

Peroxisomes are ubiquitous cellular organelles that play a crucial role in various metabolic processes, including the beta-oxidation of very-long-chain fatty acids and the degradation of leukotrienes. Genetic defects affecting peroxisome biogenesis or the function of specific peroxisomal enzymes can lead to a group of severe metabolic disorders with complex and often devastating clinical manifestations.

Peroxisome biogenesis disorders (PBDs), such as Zellweger syndrome, are characterized by the absence or dysfunction of peroxisomes. A key biochemical consequence of this is the impairment of metabolic pathways that are dependent on these organelles. The degradation of leukotrienes, which involves omega-oxidation followed by peroxisomal beta-oxidation from the omega-end, is significantly affected in these disorders.

In patients with Zellweger syndrome and other PBDs, the impaired peroxisomal degradation of LTE4 leads to a distinct and diagnostically significant urinary metabolite profile. Studies have demonstrated a marked increase in the urinary excretion of LTE4 and N-acetyl-LTE4, often more than tenfold compared to healthy individuals. nih.gov Concurrently, the downstream beta-oxidation products are absent. Instead, there is a significant accumulation and excretion of omega-carboxylated metabolites that have not undergone chain shortening. Specifically, a pronounced urinary excretion of omega-carboxy-LTE4 is a hallmark of this condition. nih.govjci.org

Table 1: Urinary Leukotriene Metabolite Levels in Peroxisome Deficiency Disorders vs. Healthy Controls

MetabolitePatients with Peroxisome Deficiency Disorder (median; nmol/mol creatinine)Healthy Controls (median; nmol/mol creatinine)
LTE4>10-fold increaseNormal
N-acetyl-LTE4>10-fold increaseNormal
omega-carboxy-LTE413.6Not typically detected
LTB40.07Not typically detected
omega-carboxy-LTB4DetectedNot typically detected

Source: Adapted from studies on leukotriene degradation in peroxisome deficiency disorders. nih.govjci.org

This altered pattern of leukotriene metabolites, particularly the high levels of omega-carboxy-LTE4, can serve as a valuable diagnostic marker for peroxisome deficiency disorders. nih.govjci.org

The accumulation of biologically active leukotrienes due to impaired degradation in peroxisomal disorders has significant pathophysiological implications. LTE4, while less potent than LTC4 and LTD4 in some respects, is a stable and persistent mediator that can contribute to chronic inflammation. The elevated levels of LTE4 and its omega-carboxylated form in patients with PBDs may contribute to the inflammatory aspects of these conditions.

The failure to efficiently inactivate and clear these pro-inflammatory mediators can exacerbate the clinical phenotype of peroxisomal disorders. The sustained presence of high concentrations of biologically active leukotrienes may play a role in the multi-organ dysfunction observed in these patients, including potential contributions to neurological and hepatic pathologies. Therefore, the study of leukotriene metabolism in these genetic disorders not only provides diagnostic tools but also sheds light on the broader systemic consequences of impaired peroxisomal function.

Preclinical Models for Investigating this compound Dynamics

The investigation of this compound and its role in health and disease is greatly facilitated by the use of preclinical models. These models, ranging from in vitro enzyme assays to in vivo animal studies, allow for a detailed examination of the biochemical pathways involved in leukotriene metabolism and the functional consequences of their dysregulation.

In vitro studies utilizing isolated enzymes and cellular systems have been instrumental in elucidating the enzymatic steps involved in the conversion of LTE4 to its omega-carboxylated and chain-shortened metabolites. These experiments have helped to identify the subcellular localization of these processes, confirming the critical role of peroxisomes. nih.govjci.org

Animal models, particularly those with genetic modifications that mimic human peroxisomal disorders, provide an invaluable platform for studying the in vivo dynamics of this compound. For instance, mouse models of Zellweger syndrome exhibit similar alterations in urinary leukotriene metabolite profiles as observed in human patients. These models allow for controlled studies to investigate the pathological consequences of impaired leukotriene degradation and to test potential therapeutic strategies aimed at mitigating the effects of leukotriene accumulation.

Furthermore, preclinical models of inflammatory and allergic diseases, such as asthma and inflammatory bowel disease, are utilized to study the correlation between disease activity and the urinary excretion of this compound. These models enable researchers to investigate how different inflammatory stimuli and therapeutic interventions impact the leukotriene pathway and its metabolic end-products.

Ex Vivo Isolated Cell Cultures

Studies utilizing isolated cell cultures have been instrumental in dissecting the metabolic fate of CysLTs and the cellular machinery involved in the formation of this compound.

Isolated Hepatocytes: Isolated rat hepatocytes have served as a key model for understanding the hepatic metabolism of leukotrienes. When incubated with Leukotriene E4 (LTE4), these cells demonstrate a high-affinity uptake system and proceed to metabolize it extensively. One of the major metabolites identified in these cultures is 20-carboxy-N-acetyl-LTE4, which is another designation for this compound nih.gov. This finding underscores the central role of hepatocytes in the omega-oxidation of CysLTs, a critical step for their eventual degradation through beta-oxidation nih.gov. The process involves the conversion of N-acetyl-LTE4 to its omega-hydroxy derivative, which is then further oxidized to the omega-carboxy form portlandpress.comoipub.com.

Human Bronchial Epithelial Cells: While human bronchial epithelial cells (HBECs) are known to possess an active and inducible 5-lipoxygenase (5-LO) pathway for the synthesis of leukotrienes like LTB4 and LTC4, specific studies on the direct effects or metabolism of this compound in these cells are limited. The existing research indicates that inflamed or damaged bronchial epithelium can be a source of primary leukotrienes, which then contribute to bronchoconstriction and inflammation.

Human Airway Smooth Muscle Cells: In studies using superfused strips of guinea-pig trachea and human bronchus, the omega-carboxy metabolites of both LTE4 and N-acetyl-LTE4 were found to be biologically inactive. This suggests that the omega-oxidation of N-acetyl-LTE4 to this compound represents a detoxification and inactivation pathway in the airways, mitigating the bronchoconstrictive effects of the parent CysLTs.

Lung Fibroblasts: Specific research detailing the direct effects or metabolism of this compound in lung fibroblasts is not extensively available. However, given the role of fibroblasts in airway remodeling and inflammation, understanding the impact of CysLT metabolites in the lung microenvironment remains an area of interest.

Metabolism and Activity of this compound in Ex Vivo Cell Cultures

Cell TypeKey Research FindingImplication
Isolated Rat HepatocytesMetabolizes LTE4 to this compound nih.gov.Central role in the detoxification and degradation of CysLTs.
Human Airway Smooth Muscle CellsThis compound is biologically inactive.Omega-oxidation serves as an inactivation pathway in the airways.

In Vitro Perfused Organ Systems

The use of isolated perfused organ systems provides a more integrated physiological context to study the metabolism and disposition of this compound.

Isolated Perfused Rat Liver: Studies with isolated perfused rat livers have demonstrated the efficient uptake of CysLTs, including N-acetyl-LTE4, from the circulation and their subsequent excretion into the bile portlandpress.comoipub.com. Analysis of the biliary metabolites reveals the presence of this compound, confirming the liver's significant capacity for omega-oxidation of CysLTs portlandpress.comoipub.com. These studies also show that metabolites generated from the beta-oxidation of this compound are the major biliary leukotrienes secreted at later time points, highlighting this as a terminal degradation pathway portlandpress.com.

Isolated Perfused Pig Kidney: In the isolated perfused pig kidney, infusion of LTC4 resulted in rapid and extensive metabolism, with major urinary metabolites including omega-carboxy-LTE4 and N-acetyl-omega-hydroxy-LTE4 portlandpress.com. This demonstrates that the kidney, in addition to the liver, possesses the enzymatic machinery for omega-oxidation of CysLTs and can contribute to their systemic clearance and inactivation portlandpress.com.

Metabolism of this compound Precursors in In Vitro Perfused Organ Systems

Organ SystemPrecursor CompoundKey Metabolites IdentifiedSignificance
Isolated Perfused Rat LiverN-acetyl-LTE4This compound and its beta-oxidation products portlandpress.comoipub.com.Demonstrates the liver's primary role in the terminal metabolism of CysLTs.
Isolated Perfused Pig KidneyLTC4omega-carboxy-LTE4, N-acetyl-omega-hydroxy-LTE4 portlandpress.com.Highlights the kidney's contribution to CysLT omega-oxidation and clearance.

Animal Studies for Metabolic Profiling and Pathway Characterization

In vivo animal studies have been crucial for confirming the metabolic pathways of CysLTs and the physiological relevance of this compound.

Rat: Studies in rats have provided definitive evidence for the in vivo occurrence of omega-oxidation of peptide leukotrienes. Following the administration of LTC4, this compound has been identified as a major biliary metabolite portlandpress.com. This confirms that the metabolic transformations observed in isolated hepatocytes and perfused livers are reflective of the whole-animal physiology. The metabolic pathway involves initial conversion of LTC4 to LTE4, followed by N-acetylation and then sequential omega-oxidation to omega-hydroxy and omega-carboxy derivatives, which are then subject to beta-oxidation from the omega-end nih.govnactem.ac.uk.

Monkey: While detailed metabolic profiling studies specifically for this compound in monkeys are not as extensively documented as in rats, the general pathways of leukotriene metabolism are largely conserved across mammalian species. It is therefore anticipated that a similar metabolic cascade involving omega-oxidation and subsequent beta-oxidation occurs in primates.

Pharmacological Modulators of this compound Metabolism

The metabolic pathway leading to the formation and degradation of this compound presents potential targets for pharmacological intervention to modulate inflammatory responses.

Research on Inhibitors of omega-Oxidation

Inhibition of the omega-oxidation of leukotrienes can prolong their biological activity by preventing their inactivation. Research in this area has identified several compounds capable of blocking this metabolic step. Omega-trifluoro analogs of LTE4 have been shown to inhibit the oxidative degradation of both LTE4 and N-acetyl-LTE4 in rats in vivo. In rat hepatocyte cultures, these analogs interfere with the omega-oxidation of N-acetyl-LTE4. This inhibition appears to be competitive at the level of omega-hydroxylation in liver microsomes.

Investigation of Inducers of Beta-Oxidation

Enhancing the beta-oxidation of omega-carboxy leukotriene metabolites could accelerate their clearance and potentially offer a therapeutic strategy for dampening inflammation. Fibrates, a class of lipid-lowering drugs, are synthetic ligands for the peroxisome proliferator-activated receptor-alpha (PPARα) ahajournals.orgahajournals.orgnih.gov. Activation of PPARα leads to the induction of genes involved in fatty acid catabolism, including those in the beta-oxidation pathways ahajournals.orgnih.gov. Since leukotrienes are fatty acid derivatives, it is plausible that fibrates could enhance the beta-oxidation of this compound. Studies have shown that treatment of rats with the fibrate clofibrate (B1669205) leads to an increased formation of beta-oxidized catabolites of N-acetyl-LTE4 in isolated hepatocytes nactem.ac.uk. This suggests that peroxisomes play a major role in the beta-oxidation of leukotrienes from the omega-end, and this process can be pharmacologically induced nactem.ac.uk.

Pharmacological Modulation of this compound Metabolism

Modulator TypeExample Compounds/ClassesMechanism of ActionPotential Therapeutic Implication
Inhibitors of omega-OxidationOmega-trifluoro analogs of LTE4Competitively inhibit omega-hydroxylation of N-acetyl-LTE4.Prolongation of leukotriene activity (primarily for research purposes).
Inducers of Beta-OxidationFibrates (e.g., clofibrate) nactem.ac.ukActivate PPARα, inducing genes involved in beta-oxidation ahajournals.orgnih.gov.Enhanced clearance of pro-inflammatory leukotriene metabolites.

Emerging Research Frontiers and Future Directions

Comprehensive Characterization of Enzymatic Machinery and Genetic Determinants

The metabolic pathway leading to omega-Carboxy-N-acetyl-LTE4 is a multi-step enzymatic cascade. The terminal steps of this pathway, involving omega-oxidation, are crucial for the final degradation and excretion of cysteinyl leukotrienes. A primary frontier of research is the complete characterization of the enzymes responsible for these final modifications.

Initial studies in rat liver microsomes identified a novel "leukotriene E omega-hydroxylase" that is distinct from the enzyme responsible for omega-oxidation of Leukotriene B4. This enzyme requires NADPH and molecular oxygen to convert N-acetyl-LTE4 into N-acetyl-omega-hydroxy-leukotriene E4. nih.gov This intermediate is then converted to this compound by an omega-hydroxyleukotriene E dehydrogenase found in the liver cytosol, a reaction that requires NAD+. nih.gov

Further research has indicated that the subsequent degradation of this compound via beta-oxidation occurs exclusively in peroxisomes, in conjunction with microsomal acyl-CoA synthetase activity. nactem.ac.uk The peroxisomal bifunctional protein and 3-ketoacyl-CoA thiolase have been identified as key leukotriene-binding proteins in this process. nactem.ac.uk

Future research must focus on identifying the specific human orthologs of these enzymes and mapping their genetic determinants. Understanding the genetic polymorphisms and regulatory elements of the genes encoding these enzymes will provide insight into inter-individual variations in leukotriene metabolism.

Enzyme / ProteinCellular LocationFunction in PathwayCofactors / Requirements
Leukotriene E omega-hydroxylaseMicrosomesCatalyzes the omega-hydroxylation of N-acetyl-LTE4. nih.govNADPH, Molecular Oxygen nih.gov
omega-hydroxyleukotriene E dehydrogenaseCytosolConverts N-acetyl-omega-hydroxy-LTE4 to this compound. nih.govNAD+ nih.gov
Acyl-CoA SynthetaseMicrosomesRequired for subsequent peroxisomal beta-oxidation. nactem.ac.ukCoA, ATP nactem.ac.uk
Peroxisomal Bifunctional ProteinPeroxisomesBinds this compound for beta-oxidation. nactem.ac.ukN/A
3-ketoacyl-CoA thiolasePeroxisomesBinds this compound for beta-oxidation. nactem.ac.ukN/A

Integration with Multi-Omics Approaches for Systems-Level Understanding

To achieve a holistic view of this compound's role, future research will depend on the integration of multi-omics data. nih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the leukotriene metabolic network. researchgate.netresearchgate.net

Genomics: Will identify genetic variants in the enzymes of the omega-oxidation pathway that may correlate with disease susceptibility or altered inflammatory responses.

Transcriptomics: Can reveal how the expression of these enzyme-coding genes is regulated in different tissues and under various inflammatory conditions.

Proteomics: Will quantify the actual levels of the enzymatic machinery, providing a direct measure of the metabolic capacity for producing this compound.

Metabolomics: Allows for the precise measurement of this compound and its precursors, providing a real-time snapshot of pathway activity.

By integrating these datasets, researchers can move from a linear understanding of the pathway to a dynamic network model, uncovering feedback loops, cross-talk with other metabolic pathways, and previously unknown regulatory hubs. nih.gov

Omics DisciplineContribution to Understanding this compoundKey Research Questions
Genomics Identifies genes encoding metabolic enzymes and their polymorphisms.Are there specific genetic variants that lead to higher or lower production of this metabolite?
Transcriptomics Measures the expression levels of relevant genes in response to stimuli.How do inflammatory signals alter the transcription of genes in the omega-oxidation pathway?
Proteomics Quantifies the abundance of the actual enzymes involved in the pathway.Do the protein levels of omega-hydroxylase correlate with disease severity?
Metabolomics Directly measures the concentration of the compound and related metabolites.How do levels of this compound change in biological fluids during an inflammatory response?

Delineation of Subtle Biological Activities and Undiscovered Receptor Interactions

Historically, omega-carboxy metabolites of leukotrienes, including this compound, have been considered biologically inactive. In vitro studies using guinea pig and human airway tissues showed that 20-carboxy-N-AcLTE4 was inactive at tested concentrations. nih.gov This has led to the prevailing view that omega-oxidation is purely an inactivation pathway.

However, an emerging research frontier is the re-examination of this dogma. The focus is shifting toward the possibility of subtle biological activities or previously undiscovered receptor interactions. While the parent compound, Leukotriene E4 (LTE4), is known to act on specific receptors like GPR99 (also known as CysLT3), it is plausible that its omega-carboxylated metabolite could interact with other, currently unknown receptors or act as a modulator of other signaling pathways. portlandpress.com Future research will require unbiased screening assays to explore potential interactions of this compound with a wide range of cellular targets, moving beyond the classical leukotriene receptors.

Exploration of Novel Therapeutic Targets Based on Metabolic Regulation

Given that this compound is a terminal metabolite, therapeutic strategies are unlikely to target the molecule itself. Instead, the focus is on the enzymes that regulate its formation as potential therapeutic targets. Modulating the omega-oxidation pathway could be a novel approach to controlling inflammatory conditions where cysteinyl leukotrienes are key mediators. ebi.ac.uk

For example, inhibiting the enzymes responsible for producing this compound could lead to an accumulation of its upstream precursors, such as N-acetyl-LTE4 or LTE4. Conversely, enhancing the activity of this pathway could accelerate the clearance of pro-inflammatory leukotrienes. Understanding the regulation of acetyl-CoA, a critical component in the N-acetylation step, is also a key area of interest, as its availability is a central node in cellular metabolism. nih.govnih.gov The enzymes that control acetyl-CoA levels, such as Acyl-coenzyme A thioesterases, could represent indirect regulatory points. nih.govresearchgate.netresearchgate.net

Potential Therapeutic StrategyMechanism of ActionPotential Outcome
Inhibition of Leukotriene E omega-hydroxylase Block the first step of omega-oxidation.May increase levels of upstream, more active leukotrienes (potential for pro-inflammatory effects).
Enhancement of omega-oxidation pathway Accelerate the conversion of active leukotrienes to their terminal metabolites.Reduce levels of pro-inflammatory cysteinyl leukotrienes, potentially dampening inflammation.
Modulation of Acetyl-CoA bioavailability Influence the N-acetylation of LTE4.Alter the substrate pool for the omega-oxidation pathway.

Advanced Comparative Metabolomics Across Biological Systems

Significant species-specific differences exist in the metabolism of cysteinyl leukotrienes. Early studies in rats showed that N-acetyl-omega-carboxy-leukotriene E4 was a notable metabolite found in bile and feces. nih.govportlandpress.com However, studies in humans and monkeys have indicated that while omega-oxidation is a major degradation pathway, N-acetylation is a minor route in humans. scispace.com In human subjects, LTE4 and its direct omega-oxidized metabolites are the predominant forms found in bile and urine, with only small amounts of N-acetylated derivatives detected. scispace.com

This highlights the critical importance of advanced comparative metabolomics. By systematically analyzing the metabolic profiles of leukotrienes across different species (e.g., rodents, primates, humans) and in different biological systems (e.g., liver, kidney, inflammatory cells), researchers can build more accurate and relevant models of human disease. This approach is essential for the proper interpretation of data from animal models and for the successful translation of preclinical findings to human therapies.

SpeciesN-Acetylation ProminencePrimary Metabolites
Rat HighN-acetyl-omega-carboxy-LTE4 and N-acetyl-omega-hydroxy-LTE4 are significant biliary and fecal metabolites. nih.govportlandpress.com
Human LowLTE4, omega-hydroxy-LTE4, and omega-carboxy-LTE4 are the major metabolites in bile and urine. scispace.com
Monkey IntermediateShows more rapid oxidative metabolism than humans, with higher relative amounts of omega-oxidized leukotrienes. scispace.com

Q & A

Basic: What are the primary metabolic pathways of omega-Carboxy-N-acetyl-LTE4 in mammalian systems, and what analytical techniques are used to identify its metabolites?

Answer:
this compound undergoes omega-oxidation followed by beta-oxidation , producing dinor, tetranor, and hexanor derivatives detected in bile and urine . Analytical methods include:

  • HPLC with UV/fluorescence detection for metabolite separation.
  • Isotopic labeling (e.g., ³H-labeled precursors) to trace metabolic fate.
  • Mass spectrometry (MS) for structural confirmation using exact mass (481.2498 g/mol) and fragmentation patterns .

Advanced: How can researchers design experiments to investigate the beta-oxidative degradation of this compound, and what are the challenges in detecting its derivatives?

Answer:
Experimental Design:

  • Use in vivo rat models with bile duct cannulation to collect metabolites.
  • Administer peroxisome proliferators (e.g., clofibrate) to enhance beta-oxidation .
  • Employ stable isotope dilution assays to improve quantification accuracy.

Challenges:

  • Metabolite instability : Derivatives like dinor and tetranor compounds require immediate stabilization (e.g., acidification).
  • Sensitivity limits : Low-abundance metabolites may necessitate tandem MS (LC-MS/MS) for detection .

Basic: What structural features of this compound are critical for its biological activity, and how can spectroscopic methods confirm its configuration?

Answer:
Key Structural Features:

  • 5S-hydroxy and 6R-S-(N-acetylcysteinyl) groups are essential for receptor binding .
  • 7E,9E,11Z,14Z double-bond configuration influences lipid membrane interactions.

Spectroscopic Validation:

  • NMR : Assign stereochemistry using NOESY/ROESY for spatial proton correlations.
  • High-resolution MS (HRMS) : Confirm molecular formula (C₂₅H₃₉NO₆S) with <2 ppm mass error .

Advanced: How do variations in experimental models (e.g., clofibrate treatment) affect the interpretation of this compound's metabolic inactivation rates?

Answer:

  • Clofibrate upregulates peroxisomal enzymes, accelerating beta-oxidation, but may skew results in disease models (e.g., hepatic steatosis).
  • Controls : Include untreated cohorts and measure baseline degradation rates.
  • Dose-response curves are critical to distinguish pharmacological effects from endogenous metabolism .

Basic: What protocols are recommended for isolating this compound from biological matrices, and how is assay specificity validated?

Answer:
Isolation Protocol:

  • Solid-phase extraction (SPE) using C18 cartridges for urine/bile samples.
  • Liquid-liquid extraction with ethyl acetate for lipid-rich matrices.

Validation:

  • Spike-and-recovery tests : Add known quantities to blank matrices.
  • Cross-reactivity checks : Use ELISA or immunoaffinity columns to rule out interference from structurally similar leukotrienes .

Advanced: How should researchers address discrepancies in quantitative data across studies measuring this compound levels?

Answer:

  • Standardize sample preparation : Pre-analytical variables (e.g., anticoagulants, storage temperature) significantly impact stability.
  • Harmonize analytical methods : Use certified reference materials and inter-laboratory comparisons.
  • Statistical adjustments : Apply multivariate regression to account for covariates like age, diet, and comorbidities .

Basic: Which isotopic labeling strategies are optimal for tracing this compound's metabolic fate in vivo?

Answer:

  • ³H-labeling : Ideal for long-term tracking due to low radiation energy and compatibility with scintillation counting.
  • ¹⁴C-labeling : Provides precise localization in beta-oxidation steps but requires stricter safety protocols.
  • Stable isotopes (²H, ¹³C) : Used in MS-based studies to avoid radiation hazards .

Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects on this compound degradation?

Answer:

  • Non-linear regression models (e.g., Michaelis-Menten kinetics) for enzyme saturation effects.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple treatment groups.
  • Error propagation analysis to quantify uncertainties from sample preparation and instrument variability .

Basic: How can researchers confirm the purity of synthesized this compound?

Answer:

  • HPLC-UV : Purity >95% confirmed by single peak at λ = 270 nm.
  • HRMS : Match observed m/z (481.2498) to theoretical mass with <1 ppm error.
  • Chiral chromatography : Validate stereochemical integrity using columns like Chiralpak AD-H .

Advanced: What ethical and methodological considerations apply to in vivo studies of this compound in inflammatory pathways?

Answer:

  • Animal welfare : Follow ARRIVE guidelines for humane endpoints and sample size justification.
  • Biomarker sampling : Minimize repeated blood/bile collection to reduce stress artifacts.
  • Data transparency : Pre-register protocols (e.g., OSF) and share raw data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.